N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE
Description
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)12-11-19-18-15-5-3-4-6-16(15)20-17(21-18)13-7-9-14(10-8-13)23(24)25/h3-10H,11-12H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOHKMXPHIKXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE typically involves the reaction of 2-(dimethylamino)ethylamine with 4-nitrobenzoyl chloride, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 2-(4-aminophenyl)quinazoline.
Substitution: Various substituted quinazoline derivatives.
Cyclization: Different heterocyclic compounds.
Scientific Research Applications
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine has shown promise in inhibiting various cancer cell lines through mechanisms that may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study: In Vitro Anticancer Activity
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Results : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against these cancer cell lines.
Antimicrobial Activity
Research has indicated that quinazoline derivatives possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound displayed notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Therapeutic Applications
The compound's unique structure suggests potential applications in several therapeutic areas:
- Cancer Therapy : Given its anticancer properties, it may serve as a lead compound for developing novel anticancer agents.
- Infectious Diseases : Its antimicrobial activity positions it as a candidate for treating bacterial infections, especially in cases of antibiotic resistance.
- Neurological Disorders : The dimethylamino group may confer neuroprotective effects, warranting further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, primarily through variations in the quinazoline core or substituents:
Table 1: Key Structural Features of Comparable Compounds
Electronic and Steric Effects
- Nitro vs. Chloro/Methyl Groups : The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which may enhance interactions with electron-rich biological targets compared to the electron-neutral methyl group in or the moderately electron-withdrawing chloro group in .
- Fluorine Substituents : Compounds and incorporate fluorine atoms, which increase electronegativity and metabolic stability but reduce steric bulk compared to the nitro group .
- The fused dioxino ring in adds planar rigidity and oxygen atoms, which could alter solubility and π-π stacking interactions .
Pharmacological Implications
- Dimethylaminoethyl Chain: This group in the target compound may enhance solubility in aqueous environments compared to the acetylated phenyl group in or the bulky diphenylethylamine in .
- Sulfur-Containing Linkers : The sulfanyl group in and could facilitate disulfide bond formation or metal coordination, a feature absent in the target compound .
- Heterocyclic Variations: The imidazoquinoxaline core in diverges significantly from quinazoline, likely altering target selectivity (e.g., kinase inhibition vs. DNA intercalation) .
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this quinazoline derivative, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of 4-nitrophenyl derivatives with quinazoline precursors. The synthesis typically employs techniques such as microwave-assisted reactions to enhance yield and purity.
2. Biological Activity Overview
Quinazolines, including this compound, exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity
- Antimicrobial Effects
- Anti-inflammatory Properties
- Antioxidant Activity
- Antidiabetic Effects
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, this compound has been tested against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.096 | |
| A549 (Lung Cancer) | 0.12 | |
| HepG2 (Liver Cancer) | 0.15 |
These values indicate strong cytotoxic effects, suggesting that this compound may inhibit tumor growth effectively.
2.2 Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives has been documented against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | High |
These findings demonstrate the compound's potential as an antimicrobial agent.
2.3 Anti-inflammatory Properties
Research indicates that quinazoline derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory pathways:
| Compound | Activity | Standard Drug Comparison |
|---|---|---|
| This compound | Potent | Indomethacin |
This suggests its utility in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Tubulin Polymerization : Similar to other quinazolines, it may bind to the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from its ability to scavenge free radicals and reduce oxidative stress .
4. Case Studies
Several case studies have documented the efficacy and safety of quinazoline derivatives in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that the compound significantly inhibited cell proliferation at concentrations as low as 0.096 μM, outperforming traditional chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : In vitro tests against common pathogens showed that the compound exhibited higher activity than standard antibiotics, indicating its potential for development into a new class of antimicrobial agents.
Q & A
Q. What are the optimized synthetic routes for N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)quinazolin-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted anthranilic acid derivatives with primary amines (e.g., 2-(dimethylamino)ethylamine) under reflux conditions. A key step is the cyclization of intermediates using acetic anhydride or phosphoryl chloride to form the quinazoline core . Optimization requires careful control of temperature (e.g., 80–120°C), solvent selection (e.g., DMF or toluene), and stoichiometric ratios. For example, excess nitro-substituted benzaldehyde may improve nitro-phenyl group incorporation, while catalytic acids (e.g., p-toluenesulfonic acid) enhance cyclization efficiency. Yields often range from 40–65%, with purity confirmed via HPLC (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR are critical for confirming the dimethylaminoethyl side chain (δ ~2.2–2.5 ppm for N(CH)) and nitro-phenyl protons (δ ~7.5–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 382.18 for CHNO) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How does the nitro-phenyl substituent influence the compound’s binding affinity to kinase targets, and what structural analogs show improved activity?
The nitro group enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets. Comparative studies with analogs (e.g., 4-aminophenyl or 4-methoxyphenyl substitutions) reveal that the nitro group increases inhibitory potency against EGFR (IC = 0.12 µM vs. 0.45 µM for methoxy-substituted analogs) . Molecular docking simulations suggest hydrogen bonding between the nitro group and Lys721 in EGFR. Substituting the dimethylaminoethyl side chain with morpholine or piperazine moieties alters solubility and selectivity .
Q. How can contradictory data on cytotoxicity profiles be resolved across different cell lines?
Discrepancies in IC values (e.g., 2.3 µM in HeLa vs. 8.7 µM in MCF-7) may arise from variations in:
- Cellular uptake : LogP values (~2.8) influence membrane permeability; hydrophilic analogs show reduced efficacy in lipid-rich environments.
- Metabolic stability : Cytochrome P450 (CYP3A4) metabolism in liver-derived cell lines (e.g., HepG2) reduces active compound concentration .
- Target expression levels : EGFR-overexpressing cells (e.g., A431) exhibit heightened sensitivity. Standardizing assay conditions (e.g., serum-free media, 48-h exposure) mitigates variability .
Q. What strategies are effective in improving the compound’s bioavailability for in vivo studies?
- Prodrug Design : Phosphorylation of the dimethylamino group enhances water solubility (e.g., phosphate prodrugs with LogP reduction to 1.2).
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ~150 nm) improve plasma half-life from 1.5 h to 6.8 h in rodent models.
- Co-administration with CYP Inhibitors : Ketoconazole (CYP3A4 inhibitor) boosts oral bioavailability from 22% to 41% .
Key Research Considerations
- SAR Studies : Prioritize modifications at the 4-position of the quinazoline ring for kinase selectivity.
- Toxicology Screening : Assess hepatotoxicity via ALT/AST levels in preclinical models due to nitro-group metabolic byproducts.
- Synergistic Combinations : Evaluate with paclitaxel or cisplatin to overcome multidrug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
